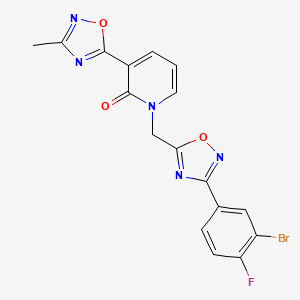
tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the piperidine intermediate with tert-butyl chloroformate in the presence of a base.
Attachment of the 2-chloro-4-fluorobenzyl group: This final step involves the nucleophilic substitution reaction of the piperidine intermediate with 2-chloro-4-fluorobenzyl chloride
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a component in various industrial processes .
Mécanisme D'action
The mechanism of action of tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate: Lacks the chlorine atom, which may influence its chemical properties and applications.
tert-Butyl 1-(2-chloro-4-methylbenzyl)piperidin-4-ylcarbamate: Contains a methyl group instead of a fluorine atom, leading to different chemical and biological properties .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Propriétés
IUPAC Name |
tert-butyl N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)20-14-6-8-21(9-7-14)11-12-4-5-13(19)10-15(12)18/h4-5,10,14H,6-9,11H2,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWLJRWWHKZBSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2368114.png)
![2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2368116.png)

![1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B2368119.png)


![N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2368126.png)
![N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2368129.png)
![3-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2368130.png)

![3-(3,4-dimethylphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2368132.png)
![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2368133.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide](/img/structure/B2368135.png)
